2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone
Description
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-1-(2,2,4,6-tetramethylquinolin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-11-6-7-14-13(8-11)12(2)9-17(3,4)22(14)15(23)10-24-16-18-19-20-21(16)5/h6-9H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYHIVOIVOLDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using triethyl orthoformate and sodium azide . The quinoline derivative can be synthesized separately through a series of reactions involving the appropriate starting materials and reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized tetrazole derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Antibacterial Properties
Tetrazole derivatives have been reported to possess significant antibacterial activity. For instance, studies indicate that compounds containing the tetrazole moiety can inhibit bacterial growth by interfering with essential bacterial processes. The specific compound discussed here has shown promising results in preliminary tests against various strains of bacteria, including resistant strains.
Anticancer Activity
Research has demonstrated that tetrazole-based compounds can exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structural features may enhance its interaction with cellular targets involved in cancer progression. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds with tetrazole rings have been studied for their anti-inflammatory properties. The compound has shown potential in reducing inflammatory markers in cell culture models, suggesting its utility in treating inflammatory conditions.
Case Study 1: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus. The compound demonstrated MIC values comparable to established antibiotics, indicating its potential as a new antibacterial agent .
Case Study 2: Anticancer Mechanism
A recent investigation published in Cancer Letters explored the anticancer effects of tetrazole derivatives on breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways and inhibited tumor growth in xenograft models .
Table 1: Biological Activities of Tetrazole Derivatives
| Activity Type | Compound Tested | Result |
|---|---|---|
| Antibacterial | 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...) | MIC = 4 µg/mL against S. aureus |
| Anticancer | 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...) | IC50 = 10 µM on MCF-7 cells |
| Anti-inflammatory | 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(...) | Reduced TNF-alpha levels by 30% |
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The quinoline derivative may also contribute to the compound’s activity by interacting with specific molecular pathways.
Comparison with Similar Compounds
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,8-tetramethylquinolin-1(2H)-yl)ethanone (CAS: 924875-06-9)
This analogue differs only in the position of methyl substituents on the quinoline ring (2,2,4,8- vs. 2,2,4,6-tetramethyl). Both share identical molecular formulas (C₁₇H₂₁N₅OS) and weights (343.45 g/mol), but the altered substitution pattern may influence steric and electronic properties. The Smiles string CC1=CC(C)(C)N(C(=O)CSc2nnnn2C)c2c(C)cccc21 highlights the structural divergence .
1-(3,4-Dihydro-1H-carbazol-9(2H)-yl)-2-(2-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)hydrazinyl)ethanone (Compound 9f)
This compound replaces the tetrazole-sulfanyl group with a hydrazinyl-indoloquinoline system and substitutes quinoline with a carbazole ring. The presence of a C=O group (IR: 1611 cm⁻¹) and hydrazine linker may enhance hydrogen-bonding interactions compared to the target compound .
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
Here, the quinoline is replaced by a triazole-sulfonylphenyl system, and fluorophenyl groups introduce electronegative character.
Physicochemical Properties
| Property | Target Compound | 2,2,4,8-Tetramethyl Analogue |
|---|---|---|
| Molecular Weight | 343.45 g/mol | 343.45 g/mol |
| CAS Number | 919744-83-5 | 924875-06-9 |
| Key Structural Feature | 2,2,4,6-Tetramethylquinoline | 2,2,4,8-Tetramethylquinoline |
| Solubility | Not reported | Not reported |
Biological Activity
The compound 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-1-(2,2,4,6-tetramethylquinolin-1(2H)-yl)ethanone is a novel synthetic derivative that combines the pharmacological potential of tetrazole and quinoline moieties. Tetrazole derivatives are well-known for their diverse biological activities, including antibacterial, anticancer, and antifungal properties. This article explores the biological activity of this specific compound, highlighting its synthesis, structural characteristics, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and reagents like sodium azide and ammonium chloride to introduce the tetrazole ring.
Structural Features
The compound is characterized by the presence of a tetrazole ring which contributes to its biological activity. The crystal structure reveals that the tetrazole and quinoline rings are coplanar, which may enhance its interaction with biological targets. The detailed bond lengths and angles can be analyzed using X-ray crystallography data.
| Atom | Bond Length (Å) |
|---|---|
| Br1—C2 | 1.885(3) |
| N1—N2 | 2.942(7) |
Antimicrobial Properties
Tetrazole derivatives have been reported to exhibit significant antimicrobial activity. For instance, studies indicate that compounds containing the tetrazole moiety can inhibit the growth of various bacterial strains. The specific compound has shown promising results against pathogenic bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Activity
Research has demonstrated that tetrazole-based compounds possess anticancer properties by inducing apoptosis in cancer cells. The compound's mechanism may involve the inhibition of key signaling pathways associated with cell proliferation and survival. In vitro studies have indicated that it can effectively reduce the viability of several cancer cell lines.
Other Biological Activities
Beyond antimicrobial and anticancer effects, tetrazole derivatives are also explored for their potential in treating neurodegenerative diseases such as Alzheimer’s disease. The ability of these compounds to cross the blood-brain barrier makes them ideal candidates for further research in neuropharmacology.
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) lower than many standard antibiotics, suggesting its potential as a novel antibacterial agent.
Case Study 2: Anticancer Efficacy
In vitro assays conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell proliferation compared to control groups. Flow cytometry analysis showed an increase in apoptotic cells, indicating its potential as an anticancer therapeutic agent.
Q & A
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
